AvBD12 is primarily expressed in various tissues of chickens, including the gastrointestinal tract, liver, and spleen. Its expression levels have been shown to increase during early development, indicating its importance in the avian immune system. Studies have demonstrated that AvBD12 is involved in the regulation of immune responses and has been identified as a key player in the defense against infections caused by bacteria such as Escherichia coli and Salmonella enterica .
AvBD12 belongs to the larger family of defensins, which are small cationic peptides known for their antimicrobial activity. This family is classified into α-defensins and β-defensins, with AvBD12 falling under the β-defensin category. The β-defensins are characterized by their unique cysteine-rich structure that forms disulfide bonds, contributing to their stability and function.
The synthesis of Chicken AvBD12 typically involves solid-phase peptide synthesis (SPPS), specifically using the 9-fluorenylmethoxycarbonyl (Fmoc) method. This technique allows for the sequential addition of amino acids to form the peptide chain while ensuring high purity and yield. After synthesis, peptides are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove any impurities and unreacted starting materials .
The synthesis process includes several steps:
AvBD12 consists of a sequence rich in positively charged amino acids, which enhances its interaction with negatively charged bacterial membranes. The presence of multiple cysteine residues facilitates the formation of disulfide bridges, contributing to its structural stability and biological activity.
The predicted three-dimensional structure of AvBD12 can be modeled using computational tools like I-TASSER, which provides insights into its folding and potential interaction sites with microbial targets . Structural analysis reveals a characteristic β-sheet conformation stabilized by disulfide bonds, which is crucial for its antimicrobial function.
The primary chemical reactions involving AvBD12 include its interaction with bacterial membranes leading to membrane disruption. The cationic nature of AvBD12 allows it to bind to negatively charged components on bacterial surfaces, resulting in pore formation and subsequent cell lysis.
The mechanism by which Chicken Avian β-Defensin-12 exerts its antimicrobial effects involves several steps:
Studies indicate that AvBD12 maintains its antimicrobial activity even in high salt concentrations, suggesting a robust mechanism that can withstand varying environmental conditions . Additionally, it has been shown to exhibit chemotactic properties that attract immune cells to sites of infection .
AvBD12 is a small peptide with a molecular weight typically ranging between 4-5 kDa. It exhibits solubility in aqueous solutions at physiological pH levels due to its charged nature.
Chicken Avian β-Defensin-12 has potential applications in:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7